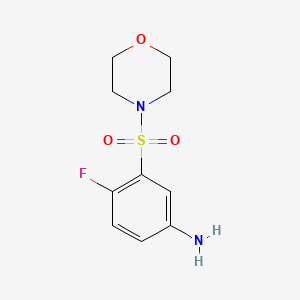

4-Fluoro-3-(morpholine-4-sulfonyl)aniline

Description

Properties

IUPAC Name |

4-fluoro-3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O3S/c11-9-2-1-8(12)7-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZFZVSFWOAOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251119 | |

| Record name | 4-Fluoro-3-(4-morpholinylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565193-47-7 | |

| Record name | 4-Fluoro-3-(4-morpholinylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565193-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(4-morpholinylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Retrosynthetic Analysis and Design Strategies

A logical retrosynthetic analysis of the target molecule, 4-Fluoro-3-(morpholine-4-sulfonyl)aniline, dictates a strategic disconnection approach. The final synthetic step is identified as the reduction of a nitro group, a reliable and high-yielding transformation. This points to 4-Fluoro-3-(morpholine-4-sulfonyl)nitrobenzene as the immediate precursor.

Further disconnection of the sulfonamide bond between the morpholine (B109124) ring and the sulfonyl group leads to two key synthons: morpholine and 4-fluoro-3-nitrobenzenesulfonyl chloride . The formation of a sulfonamide from a sulfonyl chloride and an amine is a robust and widely used reaction.

The final disconnection involves the introduction of the sulfonyl chloride group onto the aromatic ring. This can be achieved through chlorosulfonation of a suitable precursor, 1-fluoro-2-nitrobenzene . The directing effects of the fluoro (ortho-, para-directing) and nitro (meta-directing) groups favor the introduction of the chlorosulfonyl group at the C-5 position (meta to the nitro group and ortho to the fluoro group), which corresponds to the C-3 position if starting from 1-fluoro-4-nitrobenzene. Therefore, the synthesis begins with a commercially available or readily synthesized fluoronitrobenzene precursor.

This retrosynthetic pathway provides a clear and convergent strategy, utilizing well-established reactions for each step, ensuring an efficient assembly of the target molecule.

Precursor Identification and Synthesis Routes

The forward synthesis, based on the retrosynthetic analysis, involves the preparation of key precursors and their sequential reaction to build the final product.

The primary precursor for this synthesis is a fluoronitrobenzene derivative. A common starting material is 4-Fluoronitrobenzene . This compound can be prepared from 4-nitrochlorobenzene via the Halex process, which involves a nucleophilic aromatic substitution of the chloride with fluoride (B91410). wikipedia.org

Alternatively, 1-fluoro-2-nitrobenzene can be used. Its synthesis can be achieved by the nitration of fluorobenzene or through halogen exchange reactions. For instance, o-chloronitrobenzene can be converted to o-fluoronitrobenzene by heating with potassium fluoride in a high-boiling point solvent like tetramethylenesulfone (sulfolane), often in the presence of a phase-transfer catalyst such as a crown ether. prepchem.comgoogle.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| o-Chloronitrobenzene | KF, 18-crown-6, Tetramethylenesulfone | o-Fluoronitrobenzene | 80% | prepchem.com |

| 4-Nitrochlorobenzene | KF | 4-Fluoronitrobenzene | N/A | wikipedia.org |

This table presents common synthesis routes for key halogenated nitrobenzene precursors.

With the sulfonyl chloride precursor, 4-fluoro-3-nitrobenzenesulfonyl chloride , in hand, the morpholine moiety is introduced. This transformation occurs via a nucleophilic substitution reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

This step yields the key intermediate, 4-(4-fluoro-3-nitrophenylsulfonyl)morpholine .

The final step in the synthesis is the reduction of the nitro group on the 4-(4-fluoro-3-nitrophenylsulfonyl)morpholine intermediate to the corresponding primary amine. This transformation is crucial for yielding the target aniline (B41778) derivative. A variety of reducing agents can be employed for this purpose.

Commonly used methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net Chemical reduction methods are also highly effective and include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid or ammonium chloride. researchgate.net

| Precursor | Reagents/Catalyst | Product | Reference |

| 4-(2-fluoro-4-nitrophenyl)morpholine | Fe/NH₄Cl | 3-fluoro-4-morpholinoaniline (B119058) | researchgate.net |

| Aryl Nitro Compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aryl Amine | researchgate.net |

| Aryl Nitro Compound | Metal/Acid (e.g., Fe/HCl) | Aryl Amine | researchgate.net |

This table illustrates common methods for the reduction of aryl nitro groups to anilines, a key step in the synthesis.

The introduction of the sulfonyl group is a critical step in the synthesis, achieved through the chlorosulfonation of the fluoronitrobenzene precursor. For example, reacting 1-fluoro-4-nitrobenzene with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. nih.gov This is an electrophilic aromatic substitution reaction where the electrophile is SO₂Cl⁺ or a related species generated from chlorosulfonic acid. stackexchange.com

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The nitro group is a strong deactivator and meta-director, while the fluorine atom is a deactivator but an ortho-, para-director. In 1-fluoro-4-nitrobenzene, the substitution occurs at the position ortho to the fluorine and meta to the nitro group, yielding 4-fluoro-3-nitrobenzenesulfonyl chloride . chemicalbook.comsigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing yield and purity at each stage of the synthesis.

For the synthesis of halogenated nitrobenzene precursors , such as in the Halex reaction, optimization involves the careful selection of the fluoride source (e.g., spray-dried KF), solvent (e.g., sulfolane, DMSO), and temperature to ensure complete conversion while minimizing side reactions. google.com

In the chlorosulfonation step , the ratio of chlorosulfonic acid to the substrate, reaction temperature, and time are critical parameters. Using an excess of chlorosulfonic acid can ensure complete reaction, but temperature control is vital to prevent charring or the formation of undesired byproducts. Reaction times are typically monitored by techniques like HPLC to determine the point of maximum conversion. tandfonline.com

For the sulfonamide formation , the choice of base, solvent, and reaction temperature can influence the reaction rate and yield. The slow addition of the sulfonyl chloride to a solution of morpholine and a non-nucleophilic base at controlled temperatures can prevent side reactions.

Finally, the nitro group reduction offers several methods, and the optimal choice depends on the substrate's tolerance to specific reaction conditions. Catalytic hydrogenation is often clean and high-yielding but may not be suitable if other reducible functional groups are present. Metal/acid reductions are robust and cost-effective, with optimization focusing on the choice of metal, acid concentration, and temperature to achieve selective reduction without affecting the sulfonamide or fluoro groups.

Purification Techniques in Synthetic Protocols

Information detailing specific purification techniques for this compound is not sufficiently covered in available scientific literature. Generally, the purification of analogous aromatic sulfonyl compounds involves standard laboratory techniques; however, the precise solvents, conditions, and expected yields are specific to the compound .

Commonly employed purification methods for crystalline organic compounds that would likely be applicable include:

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, forming pure crystals. The choice of solvent is critical and would need to be determined experimentally.

Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. For a compound like this compound, silica gel would likely be the stationary phase, with a mixture of non-polar and polar solvents as the mobile phase.

Extraction: Liquid-liquid extraction could be used to remove impurities based on their differing solubilities in immiscible solvents.

Without specific research data, a table of solvents and conditions for the purification of this compound cannot be accurately constructed.

Green Chemistry Principles in Synthetic Route Development

There is a lack of specific studies applying green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The development of a "green" synthetic route for this compound would likely focus on several key principles:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact. For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

A comparative analysis of traditional versus green synthetic routes for this compound is not possible without documented synthetic methods. A hypothetical application of green chemistry principles is presented below for illustrative purposes.

Hypothetical Application of Green Chemistry Principles

| Green Chemistry Principle | Traditional Approach (Hypothetical) | Green Chemistry Approach (Hypothetical) |

| Solvent Choice | Use of chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., dimethylformamide). | Use of benign solvents such as ethanol, 2-propanol, or water. |

| Catalysis | Use of stoichiometric amounts of a base or coupling reagent. | Use of a recyclable catalyst to reduce waste and improve efficiency. |

| Energy Consumption | Reactions requiring high temperatures and prolonged heating. | Microwave-assisted synthesis to reduce reaction times and energy input. |

| Waste Generation | Production of significant amounts of inorganic salts and solvent waste. | A process designed for high atom economy, minimizing by-product formation. |

It is crucial to reiterate that the information above is based on general principles of organic synthesis and green chemistry, as direct research on this compound is not available.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Reactivity of the Aniline (B41778) Moiety

The primary amine (-NH2) group is a versatile functional handle, participating in a range of reactions including electrophilic substitutions on the aromatic ring and nucleophilic reactions at the nitrogen atom.

The aniline functional group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its electron-donating resonance effect. byjus.com However, in 4-Fluoro-3-(morpholine-4-sulfonyl)aniline, the reaction's regioselectivity is complex. The positions ortho to the amine are C2 and C6, and the para position is C4.

The directing effects of the substituents are as follows:

-NH₂ (at C1): Strongly activating, ortho, para-directing. byjus.com

-SO₂-morpholine (at C3): Strongly deactivating, meta-directing.

-F (at C4): Weakly deactivating, ortho, para-directing.

The powerful electron-withdrawing morpholine-sulfonyl group at C3 strongly deactivates its ortho positions (C2, C4) and para position (C6). This deactivation counteracts the activating influence of the amine group. The C5 position is activated by the amine (meta) and fluorine (ortho) but deactivated by the sulfonyl group (meta). Given the competing influences, electrophilic substitution is generally disfavored. If forced, substitution might occur at C5 or C2, the positions most activated by the powerful amino director, but yields are expected to be low. In strongly acidic media, the aniline protonates to form the anilinium ion, which is a strongly deactivating, meta-directing group, further complicating potential reactions. byjus.com

The primary amine of this compound is expected to react readily with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is a hallmark of primary amines. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.

Studies on structurally related compounds, such as 3-fluoro-4-morpholinoaniline (B119058) and 4-(4-aminophenyl)-morpholine, have demonstrated their successful use in synthesizing Schiff bases with various aldehydes. ossila.comresearchgate.netnih.gov These derivatives often exhibit significant biological activities. nih.gov The reaction for this compound would proceed as shown in the general scheme below.

General Scheme for Schiff Base Formation

The nucleophilic nitrogen of the aniline moiety can be readily acylated or sulfonylated. These reactions are fundamental transformations for anilines.

Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base will convert the aniline to the corresponding acetanilide. This transformation is often used to protect the amino group or modulate its electronic properties.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Research on the related compound 3-fluoro-4-morpholinoaniline shows it can be converted into various sulfonamide derivatives. ossila.com

These reactions transform the electron-donating -NH₂ group into a much less donating (or even withdrawing) amide or sulfonamide group, which significantly alters the reactivity of the aromatic ring towards further substitution.

Table 1: Expected Reactions at the Aniline Nitrogen

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (Acetanilide derivative) | Protection of amine; Reduces activating effect |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Alters electronic properties; Creates new functional group |

Reactivity of the Fluoroaryl Moiety

The fluoroaryl portion of the molecule is primarily involved in nucleophilic aromatic substitution and potentially in metalation reactions.

The fluorine atom at C4 is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (fluorine). nih.gov In this molecule, the morpholine-4-sulfonyl group is ortho (at C3) to the fluorine. Its strong electron-withdrawing nature stabilizes the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack at C4, thereby activating this position for substitution. nih.gov

While the meta-amino group is electron-donating, its deactivating effect on SNAr is less pronounced from that position. Therefore, strong nucleophiles can displace the fluoride (B91410) ion. The synthesis of related morpholine-containing compounds often involves an SNAr step where a fluoride is displaced by morpholine (B109124). researchgate.net

Table 2: Feasibility of SNAr at the Fluorine Position

| Position | Leaving Group | Activating Group | Reaction | Feasibility |

|---|---|---|---|---|

| C4 | Fluorine (-F) | -SO₂-morpholine (at C3, ortho) | Nucleophilic Aromatic Substitution (SNAr) | High, with strong nucleophiles (e.g., alkoxides, amines) |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org

In this compound, several groups could potentially direct metalation:

-SO₂-morpholine (a sulfonamide derivative): Sulfonamides are known to be effective DMGs. organic-chemistry.org This group at C3 would direct lithiation to the C2 position.

-NH₂: The amino group is a weak DMG and typically requires N-protection (e.g., as a pivalamide (B147659) or carbamate) to be effective. If protected, it would also direct to C2.

-F: Fluorine is a moderate DMG, directing to its ortho position, C5. organic-chemistry.org

The most probable site for metalation is the C2 position. This proton is ortho to both the powerful sulfonamide directing group and the amino group, making it the most kinetically acidic proton on the ring. Deprotonation at C2 with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, alkyl halides) to introduce a new substituent specifically at the C2 position. wikipedia.orgunblog.fr

Reactivity of the Sulfonyl Morpholine Group

The morpholine-4-sulfonyl group is a key structural feature that significantly influences the chemical properties of the molecule. Its reactivity is centered around the stability of the nitrogen-sulfur (N-S) bond and the potential for transformations involving the morpholine ring itself.

The N-S bond in arylsulfonamides is generally stable but can be cleaved under specific reductive conditions. While specific studies on this compound are not extensively documented, general methods for the reductive cleavage of sulfonamides are applicable. These methods often employ strong reducing agents. For instance, neutral organic super-electron-donors have been shown to cleave the N-S bond in arenesulfonamides. nih.govstrath.ac.uk This type of cleavage results in the formation of the corresponding amine and a sulfinate. chemrxiv.orgresearchgate.net

Hydrolysis of the sulfonyl morpholine group, leading to the cleavage of the N-S bond, can also occur, particularly under forcing acidic or basic conditions. nih.govlibretexts.org The rate and feasibility of hydrolysis are influenced by the pH of the environment. nih.gov For example, acid-catalyzed hydrolysis of esters, a related reaction, is a reversible process, while base-catalyzed saponification is typically irreversible. libretexts.orgcommonorganicchemistry.comyoutube.com

The morpholine ring itself can be a site of reactivity, particularly oxidative degradation. Microbial degradation of morpholine has been observed to proceed via cytochrome P-450-catalyzed oxidation, which can lead to the cleavage of the C-N bonds within the ring.

General Oxidation and Reduction Transformations

The this compound molecule can undergo a variety of oxidation and reduction reactions, targeting different functional groups within its structure.

Oxidation: The primary site for oxidation is the aniline nitrogen. Oxidation of the amino group can lead to the formation of various products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. While specific oxidizing agents for this compound are not detailed in the literature, general methods for aniline oxidation are relevant. The aniline ring itself can be susceptible to oxidation, potentially leading to the formation of quinone-like structures.

Reduction: The reduction of this compound primarily involves the sulfonyl group. As mentioned previously, the N-S bond can be reductively cleaved. This transformation is a key pathway for modifying or removing the sulfonyl morpholine moiety. Various reducing agents have been employed for the cleavage of sulfonamides in general. strath.ac.uk

The following table summarizes potential oxidation and reduction transformations:

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation | ||

| Amino Group Oxidation | Peroxy acids, other strong oxidants | Nitroso, Nitro, or Azo derivatives |

| Aromatic Ring Oxidation | Strong oxidizing agents | Quinone-like structures |

| Reduction | ||

| N-S Bond Cleavage | Neutral organic super-electron-donors, other strong reducing agents | 4-Fluoro-3-aminoaniline and morpholine |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound provides insight into its reactivity and allows for the prediction of reaction outcomes.

N-S Bond Cleavage: The reductive cleavage of the N-S bond in sulfonamides is believed to proceed through a single electron transfer (SET) mechanism when using neutral organic electron donors. nih.gov The electron transfer from the donor to the sulfonamide generates a radical anion, which then fragments to yield the amine anion and a sulfonyl radical. Subsequent reaction steps lead to the final products.

Computational studies on related sulfonamides have provided insights into the N-S bond characteristics. The N-S bond length in sulfonamides can be influenced by the electronic effects of the substituents on the aromatic ring. nih.gov For example, in {(4-nitrophenyl)sulfonyl}tryptophan, the S1-N1 bond length is slightly shorter than the average N-S bond length, which is attributed to the influence of the electronegative oxygen atoms on the sulfur atom. nih.gov

Oxidative C-N Bond Cleavage in the Morpholine Ring: Mechanistic studies on the microbial degradation of morpholine suggest a pathway initiated by a cytochrome P-450 enzyme. This involves an oxidative attack, leading to the cleavage of a C-N bond within the morpholine ring.

Derivatization Chemistry and Scaffold Elaboration Based on 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Synthesis of Sulfonamide Derivatives

The formation of sulfonamides from a primary amine is a robust and widely utilized transformation in organic synthesis. The most common method for synthesizing sulfonamide derivatives from 4-fluoro-3-(morpholine-4-sulfonyl)aniline involves the reaction of its primary amino group with a variety of sulfonyl chlorides (R-SO₂Cl) wisc.edu.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The aniline (B41778) nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a new nitrogen-sulfur bond.

General Reaction Scheme:

The functional group 'R' on the sulfonyl chloride can be widely varied, including aliphatic, aromatic, or heterocyclic moieties, allowing for the generation of a large library of diverse sulfonamide derivatives. The choice of solvent is typically an inert one, such as dichloromethane (DCM) or tetrahydrofuran (THF). Recent advancements have also focused on developing methods to activate the primary sulfonamide itself for further derivatization, although the direct synthesis from anilines remains the most straightforward approach nih.gov.

The table below illustrates potential sulfonamide derivatives that could be synthesized from this compound using this methodology.

| Reactant (Sulfonyl Chloride) | Resulting Derivative Class |

| Benzenesulfonyl chloride | Aryl Sulfonamide |

| Methanesulfonyl chloride | Alkyl Sulfonamide |

| Thiophene-2-sulfonyl chloride | Heterocyclic Sulfonamide |

| p-Toluenesulfonyl chloride | Substituted Aryl Sulfonamide |

Synthesis of Carbamate Derivatives

Carbamates are another important class of compounds readily synthesized from the this compound scaffold. The carbamate functional group is a key feature in many biologically active molecules nih.gov. Synthesis is most commonly achieved through the reaction of the aniline with a chloroformate ester (R-O-COCl) in the presence of a non-nucleophilic base.

In this reaction, the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion. The base is required to scavenge the HCl produced.

General Reaction Scheme:

An alternative, safer method involves the use of N,N'-carbonyldiimidazole (CDI). The aniline first reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of an alcohol (R-OH) displaces the imidazole group to yield the desired carbamate mdpi.com. This two-step, one-pot procedure avoids the use of sensitive chloroformates.

The 'R' group can be selected from a wide range of alcohols, leading to a variety of alkyl and aryl carbamates.

| Reactant | Resulting Derivative Class |

| Ethyl chloroformate | Ethyl Carbamate |

| Phenyl chloroformate | Phenyl Carbamate |

| Benzyl alcohol (with CDI) | Benzyl Carbamate |

| tert-Butanol (with CDI) | tert-Butyl Carbamate (Boc-protected) |

Formation of Urea Derivatives

Urea derivatives are widely explored in drug discovery due to their ability to form stable hydrogen bond interactions with biological targets nih.gov. The primary amine of this compound is a suitable nucleophile for several urea synthesis strategies.

The most direct method is the reaction with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the aniline adds across the carbon-nitrogen double bond of the isocyanate to form an N,N'-disubstituted urea. This reaction is typically fast and high-yielding, often requiring no catalyst.

General Reaction Scheme:

For generating symmetrical ureas or when isocyanates are unavailable, phosgene equivalents like CDI or triphosgene are employed nih.gov. The reaction of this compound with CDI, followed by the addition of a second amine (R'-NH₂), provides a versatile route to unsymmetrical ureas.

| Reactant | Resulting Derivative Class |

| Phenyl isocyanate | N-Aryl Urea |

| Methyl isocyanate | N-Alkyl Urea |

| CDI, followed by Ammonia | Unsubstituted Urea |

| CDI, followed by Aniline | Symmetrical N,N'-Diaryl Urea |

Development of Novel Chemical Entities for Research Purposes

The derivatization of the this compound scaffold is a key strategy for the development of novel chemical entities for research. The sulfonamide, carbamate, and urea linkages provide robust and synthetically accessible ways to connect new functionalities to the core structure. By systematically varying the substituents (the 'R' groups in the sections above), chemists can generate large libraries of related compounds.

These libraries are crucial for:

Structure-Activity Relationship (SAR) Studies: To understand how changes in chemical structure affect a compound's biological activity.

Lead Optimization: To fine-tune the properties of a biologically active "hit" compound to improve its potency, selectivity, and pharmacokinetic profile.

Materials Science: To create new molecules with specific electronic or physical properties.

For example, introducing heterocyclic moieties can modulate solubility and metabolic stability, while adding chiral groups can introduce stereospecific interactions with biological targets. The synthesis of such novel derivatives is a cornerstone of modern medicinal chemistry and drug discovery programs researchgate.netnih.gov.

Structure-Reactivity Relationship Studies in Derivatization

The reactivity of the primary amino group in this compound is modulated by the electronic effects of the substituents on the aromatic ring. Understanding these effects is critical for predicting reaction outcomes and optimizing conditions.

Aniline Basicity and Nucleophilicity: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system. The availability of this lone pair for reaction (its nucleophilicity) is reduced by electron-withdrawing groups (EWGs) and increased by electron-donating groups (EDGs).

Substituent Effects:

Morpholine-4-sulfonyl Group (-SO₂-Morpholine): The sulfonyl group is a very powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It strongly deactivates the aromatic ring through both inductive (-I) and mesomeric (-M) effects.

The combined effect of the ortho sulfonyl group and the meta fluoro group (relative to the amine) is a significant reduction in the nucleophilicity of the amino group compared to unsubstituted aniline. This deactivation means that derivatization reactions, such as those described above, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) to achieve satisfactory yields.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Fluoro-3-(morpholine-4-sulfonyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the connectivity and chemical environment of each atom.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in each environment. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the morpholine (B109124) ring would likely appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfonyl group, the electron-donating amino group, and the fluorine atom. Carbon-fluorine coupling would also be observable for the carbons in close proximity to the fluorine atom.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be indicative of its electronic environment. Coupling between the fluorine and adjacent protons would provide further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.5 - 7.8 | m | Aromatic CH |

| ¹H | 7.0 - 7.3 | m | Aromatic CH |

| ¹H | 4.0 (br s) | s | NH₂ |

| ¹H | 3.7 - 3.9 | m | O(CH₂)₂ |

| ¹H | 3.0 - 3.2 | m | N(CH₂)₂ |

| ¹³C | 150 - 160 (d) | d | C-F |

| ¹³C | 130 - 140 | s | C-S |

| ¹³C | 120 - 130 (d) | d | Aromatic CH |

| ¹³C | 110 - 120 (d) | d | Aromatic CH |

| ¹³C | 65 - 70 | t | O(CH₂)₂ |

| ¹³C | 45 - 50 | t | N(CH₂)₂ |

| ¹⁹F | -110 to -120 | m | Ar-F |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometric (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which can be used to confirm its elemental formula (C₁₀H₁₃FN₂O₃S).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the different structural motifs within the molecule. Key fragmentation pathways would likely involve the loss of the morpholine ring, the sulfonyl group, and cleavage of the aniline (B41778) ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Assignment |

| HRMS | [M+H]⁺ | Exact mass of the protonated molecule |

| MS/MS | [M-SO₂]⁺ | Loss of sulfur dioxide |

| MS/MS | [M-morpholine]⁺ | Cleavage of the morpholine group |

| MS/MS | [M-C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, characteristic IR and Raman bands would be expected for the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, the C-F stretching of the fluoroaromatic moiety, and the C-O and C-N stretching of the morpholine ring. The analysis of these vibrational frequencies provides a molecular fingerprint and confirms the presence of the key functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| S=O Asymmetric Stretch | 1300 - 1350 | IR, Raman |

| S=O Symmetric Stretch | 1140 - 1180 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR |

| C-O-C Stretch | 1050 - 1150 | IR |

| C-N Stretch | 1250 - 1350 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of this compound, it would be possible to obtain detailed information about bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfonyl oxygens. This information is crucial for understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the various substituents on the aniline ring, providing insights into the electronic structure of the molecule.

Computational and Theoretical Chemistry Investigations of 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide a detailed picture of how electrons are distributed within the molecule and how the molecule is likely to react with other chemical species.

Electronic Structure: DFT calculations are used to determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For substituted anilines, the presence of both electron-donating (amino) and electron-withdrawing (sulfonyl, fluoro) groups significantly influences these frontier orbitals. nih.gov

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4-Fluoro-3-(morpholine-4-sulfonyl)aniline, the oxygen atoms of the sulfonyl group and the fluorine atom are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are crucial for comparing the reactivity of different derivatives and for understanding their interaction mechanisms. pastic.gov.pk

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data is illustrative for a substituted aniline (B41778) derivative and is intended to represent the type of information obtained from DFT calculations.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity and solubility |

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (i.e., the lowest energy conformer).

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, from which the global minimum (the most stable conformer) and local minima (other stable conformers) can be identified. The analysis of rotational barriers provides insight into the molecule's flexibility. For related fluorinated compounds, it has been shown that the strong inductive effect of the fluorine atom can enforce a particular pucker upon a heterocyclic ring and bias the conformation of adjacent bonds. nih.govchemicalbook.com

Table 2: Illustrative Optimized Geometrical Parameters for a Phenylsulfonamide Moiety Note: This data is representative of typical bond lengths and angles in similar structures.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | S=O | 1.43 Å |

| Bond Length | S-N (morpholine) | 1.65 Å |

| Bond Length | S-C (phenyl) | 1.77 Å |

| Bond Angle | O=S=O | 120° |

| Bond Angle | C-S-N | 107° |

| Dihedral Angle | C-C-S-N | 85° |

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the N-H stretching of the aniline group, the S=O stretches of the sulfonyl group, C-F stretching, and various vibrations of the phenyl and morpholine (B109124) rings. Comparing the calculated spectrum with an experimental one is a powerful method for structural verification. For instance, studies on similar molecules like 4-fluoro-3-(trifluoromethyl)aniline (B1329471) have identified characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F NMR can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide the magnetic shielding for each nucleus, which is then converted into a chemical shift value. The predicted NMR spectra can aid in the assignment of experimental signals and provide a detailed confirmation of the molecule's connectivity and electronic environment.

Table 3: Illustrative Predicted Spectroscopic Data Note: These values are hypothetical and serve to illustrate the output of spectroscopic predictions.

| Spectrum | Functional Group | Predicted Wavenumber/Shift |

| IR | N-H Stretch (Aniline) | 3400-3500 cm⁻¹ |

| IR | S=O Asymmetric Stretch | ~1350 cm⁻¹ |

| IR | S=O Symmetric Stretch | ~1160 cm⁻¹ |

| ¹³C NMR | C-F | ~160 ppm |

| ¹H NMR | Aniline NH₂ | ~4.5 ppm |

Intermolecular Interactions and Crystal Packing Analysis (Theoretical)

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure, polymorphism, and solubility.

Theoretical analysis of intermolecular interactions involves identifying potential hydrogen bonds, van der Waals forces, and π-π stacking interactions. In this molecule, the amine group (N-H) can act as a hydrogen bond donor, while the sulfonyl oxygens, the morpholine oxygen, and the fluorine atom can act as hydrogen bond acceptors. The phenyl ring can participate in π-π stacking interactions with adjacent molecules.

Computational methods can be used to predict the most likely crystal packing arrangements by calculating the lattice energy of various hypothetical crystal structures. Tools like Hirshfeld surface analysis can visually represent and quantify intermolecular contacts in a crystal lattice, providing a "fingerprint" of the packing environment. iucr.org Analysis of crystal structures of similar anilines often reveals common packing motifs, such as chains or sheets formed through hydrogen bonding. researchgate.net

Molecular Docking Methodologies in Chemical Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This methodology is fundamental in structure-based drug design for evaluating how a molecule like this compound might interact with a biological target.

The methodology involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structures of the receptor (e.g., an enzyme) and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds in the ligand.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined. This is typically a pocket or groove on the protein's surface.

Sampling Conformations and Orientations: A search algorithm explores a large number of possible conformations of the ligand within the binding site, as well as its various orientations (translations and rotations). Common algorithms include genetic algorithms and Monte Carlo methods. youtube.com

Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. This function approximates the free energy of binding by considering terms for intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. The poses are then ranked based on their scores to identify the most likely binding mode. scilit.com

This process allows for the virtual screening of compounds and provides a rationale for designing more potent and selective molecules by modifying their structure to improve interactions with the target. nih.gov

Advanced Analytical Methodologies for Synthetic Purity and Reaction Monitoring of 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the content of non-volatile organic molecules like 4-Fluoro-3-(morpholine-4-sulfonyl)aniline. A validated Reverse-Phase HPLC (RP-HPLC) method is indispensable for routine quality control and stability testing.

Method Development

The development of a robust HPLC method focuses on achieving adequate separation of the main compound from its potential impurities, including starting materials, intermediates, and degradation products. For aromatic sulfonamides, RP-HPLC is highly effective. wu.ac.thimeko.info The method typically employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase. wu.ac.thnih.gov Gradient elution is often preferred to ensure the timely elution of all components with good peak shape. wu.ac.th The mobile phase usually consists of an aqueous component, often buffered or acidified with agents like acetic acid or trifluoroacetic acid, and an organic modifier such as acetonitrile (B52724) or methanol. nih.govwu.ac.th Detection is commonly performed using a Photo-Diode Array (PDA) or UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, often in the range of 254-265 nm. wu.ac.thimeko.info

Method Validation

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. wu.ac.thnih.gov Validation confirms that the method is accurate, precise, specific, linear, and robust.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all known impurities and excipients.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) greater than 0.999 is typically required. wu.ac.th

Accuracy: Determined by measuring the recovery of the analyte in a spiked sample. Recoveries are typically expected to be within 85-115%. wu.ac.th

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD), which should ideally be less than 2%.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities. epa.govd-nb.info These impurities can include residual solvents from the synthesis and purification steps or unreacted volatile starting materials.

Methodology

A sample of this compound is dissolved in a suitable solvent and injected into the GC. The inherent thermal stability and volatility of potential impurities determine whether derivatization is needed; however, for general impurity profiling, direct analysis is attempted first. nih.gov The GC separates the components based on their boiling points and interaction with the stationary phase of the capillary column. epa.gov Each separated component then enters the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. epa.govnih.gov This spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries.

Potential volatile impurities could include precursors or byproducts from the synthetic route. For instance, if the synthesis involves reactions with compounds like 3-chloro-4-fluoroaniline, GC-MS would be an excellent tool to detect its presence at trace levels in the final product. nih.gov

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a powerful, high-resolution alternative to HPLC for the analysis of charged species. nih.govamericanlaboratory.com Given that this compound contains both a basic aniline (B41778) group and an acidic sulfonamide proton, its charge state is highly dependent on pH, making it an excellent candidate for CE analysis, particularly Capillary Zone Electrophoresis (CZE). researchgate.netnih.gov

Methodology

In CZE, separation occurs in a narrow, fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. americanlaboratory.comnih.gov A high voltage is applied across the capillary, causing ions to migrate at different velocities based on their charge-to-size ratio. nih.gov The pH of the BGE is a critical parameter; at a low pH, the aniline group will be protonated (positive charge), while at a high pH, the sulfonamide proton may be lost (negative charge), drastically changing the electrophoretic mobility. nih.gov This tunability allows for significant optimization of the separation. Detection is typically performed by UV absorbance, often through a window in the capillary itself. nih.gov CE methods are known for their high efficiency, short analysis times, and minimal solvent consumption compared to HPLC. americanlaboratory.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (methodology)

Thermal analysis techniques are crucial for characterizing the physicochemical properties and stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on how the material behaves upon heating. nih.govyoutube.com

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample compared to an inert reference. news-medical.net The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For a crystalline solid like this compound, DSC can determine its melting point (an sharp endothermic peak, indicative of purity), the enthalpy of fusion, and the temperature and energy of any polymorphic phase transitions or decomposition events (often exothermic). researchgate.netnih.gov When used together, TGA can confirm that a weight loss event, such as decomposition, corresponds to an exothermic peak observed in the DSC scan. nih.gov

Future Directions in the Synthetic and Mechanistic Research of 4 Fluoro 3 Morpholine 4 Sulfonyl Aniline

Development of Novel Asymmetric Synthetic Routes

The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, particularly for the synthesis of chiral molecules with potential pharmaceutical applications. For 4-fluoro-3-(morpholine-4-sulfonyl)aniline, which is itself achiral, the focus of asymmetric synthesis lies in its use as a prochiral starting material for the construction of chiral derivatives.

Future research will likely gravitate towards the stereoselective functionalization of the aniline (B41778) moiety or the aromatic ring. Key areas of exploration will include:

Asymmetric C-H Functionalization: Directing group-assisted, transition-metal-catalyzed asymmetric C-H activation at the ortho-position to the aniline could introduce a stereocenter. This would be a highly atom-economical approach to generating chiral derivatives.

Enantioselective Reactions of the Aniline Group: The primary amine of this compound can be converted into various functional groups that can then undergo asymmetric transformations. For instance, its conversion to an imine followed by asymmetric reduction or addition of a nucleophile would yield chiral amines.

Organocatalyzed Asymmetric Transformations: The use of chiral organocatalysts to promote enantioselective reactions, such as Michael additions or Mannich reactions, where this compound or a simple derivative acts as the nucleophile, represents a promising metal-free approach to chirality.

The successful development of such routes would provide access to a new library of chiral building blocks derived from this compound, significantly broadening its utility in medicinal chemistry and chiral materials science.

Exploration of Catalytic Transformations

Catalytic methods are central to efficient and sustainable chemical synthesis. While the synthesis of this compound itself may be well-established, its use as a substrate in novel catalytic transformations is an area ripe for exploration. Future research is expected to focus on:

Cross-Coupling Reactions: The aniline group can be readily converted into a diazonium salt or a halide, opening up possibilities for a wide range of palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the facile introduction of diverse carbon and heteroatom substituents onto the aromatic ring.

Photoredox Catalysis: The electron-rich nature of the aniline ring makes it a suitable candidate for photoredox-catalyzed reactions. Future studies could explore visible-light-mediated transformations, such as radical additions or cycloadditions, to access novel molecular scaffolds under mild conditions.

Directed Catalysis: The morpholine (B109124) sulfonyl group, with its oxygen and nitrogen atoms, could potentially act as a directing group in transition-metal-catalyzed reactions, enabling regioselective functionalization of the aromatic ring. Investigating the directing ability of this group would be a key research endeavor.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Transformation | Potential Reagents/Catalysts | Expected Outcome |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | Arylation of the aromatic ring |

| Heck Reaction | Pd catalyst, alkene | Vinylation of the aromatic ring |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynylation of the aromatic ring |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Introduction of a new amino group |

| Photoredox Catalysis | Ru or Ir photocatalyst, light | Radical functionalization |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For reactions involving this compound, several avenues for mechanistic investigation are apparent:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, transition states, and intermediates for various transformations. This can provide insights into the role of the fluorine and morpholine sulfonyl substituents in influencing reactivity and selectivity.

Kinetic Studies: Detailed kinetic analysis of key reactions, such as the formation of the compound or its subsequent functionalization, can help to elucidate the rate-determining steps and the influence of various reaction parameters.

In Situ Spectroscopic Monitoring: Techniques like NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts, thereby providing a more complete picture of the reaction mechanism.

For instance, a mechanistic study could focus on the nucleophilic aromatic substitution reaction used to synthesize the parent compound, probing the influence of the sulfonyl group on the reaction rate and regioselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a logical next step.

Future research in this area would involve:

Development of Continuous Flow Synthesis: Designing a continuous process for the multi-step synthesis of this compound would enhance its production efficiency and safety.

Automated Library Synthesis: Combining flow chemistry with automated robotic systems would enable the rapid synthesis of a large library of derivatives of this compound for high-throughput screening in drug discovery or materials science.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate purification, which could significantly streamline the synthesis of complex molecules starting from this compound. nih.gov

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical properties. For this compound, computational methods can be used to guide future experimental work.

Key areas for computational investigation include:

Predicting Reactivity: Quantum chemical calculations can be used to predict the most reactive sites on the molecule for various types of reactions, aiding in the design of selective synthetic strategies.

Designing Novel Catalysts: Computational modeling can assist in the design of new catalysts that are specifically tailored for transformations involving this compound, for example, by optimizing ligand-substrate interactions.

Virtual Screening of Derivatives: The physicochemical and potential biological properties of virtual libraries of derivatives can be predicted using computational tools, helping to prioritize which compounds to synthesize and test.

Expansion as a Building Block in Non-Biological Chemical Applications (e.g., materials science, sensor development)

While its current utility is primarily in the life sciences, the unique electronic and structural features of this compound make it an attractive building block for various materials science applications.

Future research could focus on:

Organic Electronics: The fluorinated aniline core suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Derivatives could be synthesized and their electronic properties, such as HOMO/LUMO levels and charge mobility, could be investigated. The use of related fluorinated anilines in tuning the emission of carbon nanodots suggests a similar potential for this compound. ossila.com

Nonlinear Optical (NLO) Materials: The combination of electron-donating (aniline) and electron-withdrawing (sulfonyl) groups can lead to significant molecular hyperpolarizability, a key property for NLO materials. Synthesis of push-pull systems based on this scaffold and characterization of their NLO properties would be a promising research direction.

Chemical Sensors: The aniline and morpholine moieties can act as binding sites for specific analytes. By incorporating this molecule into a larger system, for example, by polymerization or attachment to a fluorescent core, it could be developed into a chemosensor for metal ions or other small molecules. Research on fluorescein (B123965) derivatives with morpholine groups has shown promise for sensor applications. researchgate.net

The potential applications in materials science are summarized in the table below.

| Application Area | Rationale | Key Properties to Investigate |

| Organic Electronics | Fluorinated aromatic core | HOMO/LUMO levels, charge mobility, photoluminescence |

| Nonlinear Optical Materials | Push-pull electronic structure | Molecular hyperpolarizability (β) |

| Chemical Sensors | Analyte binding sites (amine, morpholine) | Selectivity and sensitivity towards specific analytes |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | DMF or Dichloromethane |

| Coupling Agent | EDC/HOBt or DCC |

| Reaction Time | 12–16 h at RT |

| Purification | Silica gel chromatography (EtOAc/Hexane) |

Basic: How is the compound characterized structurally?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy : - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and morpholine sulfonyl groups (δ 3.5–3.8 ppm). Discrepancies in splitting patterns may arise due to rotational isomerism; use 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 285.1 for CHFNOS) .

- Elemental Analysis : Validate %C, %H, %N (±0.4% tolerance) .

Advanced: How can contradictory NMR data for the morpholine sulfonyl group be resolved?

Methodological Answer:

Contradictions in -NMR signals (e.g., broad vs. split peaks for morpholine protons) arise from restricted rotation of the sulfonamide bond. Mitigation strategies:

Variable Temperature NMR : Perform at 25°C and 60°C to observe coalescence of split peaks .

X-ray Crystallography : Resolve rotational isomers definitively (e.g., bond angles between morpholine and sulfonyl groups) .

DFT Calculations : Model energy barriers to rotation (reported ~10–15 kcal/mol for similar sulfonamides) .

Advanced: What role does the morpholine sulfonyl group play in biological activity?

Methodological Answer:

The morpholine sulfonyl moiety enhances:

- Solubility : Polar oxygen atoms improve aqueous solubility (logP reduction by ~1.5 units compared to non-sulfonylated analogs) .

- Bioavailability : Acts as a hydrogen-bond acceptor, enhancing membrane permeability (e.g., PAMPA assay permeability >2 × 10 cm/s) .

- Target Binding : Sulfonyl group interacts with kinase ATP pockets (e.g., in kinase inhibition assays, IC values improve 10-fold vs. methyl sulfonyl analogs) .

Q. Table 2: Comparative Bioactivity Data

| Compound | Solubility (mg/mL) | Kinase IC (nM) |

|---|---|---|

| Target Compound | 12.5 | 45 |

| 4-Fluoro-3-(MeSO)aniline | 3.2 | 480 |

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Key optimizations:

Catalysis : Use DMAP (5 mol%) to accelerate sulfonylation (yield increase from 55% to 82%) .

Solvent Screening : Replace DMF with THF for easier post-reaction work-up (maintain yield >75%) .

Flow Chemistry : Continuous-flow reactors reduce reaction time to 2 h (batch: 16 h) with 90% purity .

Critical Note : Monitor for sulfonate ester byproducts via LC-MS; quench excess sulfonyl chloride with aqueous NaHCO .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- Toxicity : Classified as Acute Tox. 4 (oral, dermal); use PPE (gloves, goggles) and work in a fume hood .

- Storage : Stable at –20°C under argon; avoid exposure to moisture (hydrolyzes to sulfonic acid) .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.